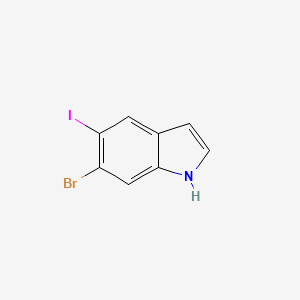

6-bromo-5-iodo-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrIN |

|---|---|

Molecular Weight |

321.94 g/mol |

IUPAC Name |

6-bromo-5-iodo-1H-indole |

InChI |

InChI=1S/C8H5BrIN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H |

InChI Key |

YIEGGVRQVSJXFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5 Iodo 1h Indole

Direct Synthesis Approaches to the 6-Bromo-5-Iodo-1H-Indole Core

The direct synthesis of the this compound core can be approached through several methodologies, including regioselective halogenation of the indole (B1671886) system, multi-step sequences from precursors, and scalable synthetic routes.

Regioselective Halogenation Protocols for Indole Systems

The introduction of halogen atoms at specific positions of the indole ring is a critical step in the synthesis of this compound. Regioselectivity is a key challenge in the direct halogenation of indoles due to the presence of multiple reactive sites. However, recent advancements have led to protocols that can achieve high selectivity.

One notable approach involves the direct C5-H iodination of a 6-bromoindole (B116670) precursor. A metal-free method has been reported for the regioselective C5-H direct iodination of indoles, which can be applied to the synthesis of derivatives of this compound. rsc.orgresearchgate.netrsc.org For instance, the synthesis of methyl this compound-3-carboxylate has been achieved with a 63% yield. rsc.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance. researchgate.netrsc.org

The reaction conditions for the synthesis of a key derivative are summarized in the table below:

| Starting Material | Reagents and Conditions | Product | Yield |

| Methyl 6-bromo-1H-indole-3-carboxylate | I2, K2CO3, DMF, 80 °C, 12 h | Methyl this compound-3-carboxylate | 63% |

This regioselective iodination at the C5 position is a significant step towards the targeted synthesis of this compound.

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available precursors. A common strategy involves the initial synthesis of 6-bromoindole, followed by subsequent iodination.

One established route to 6-bromoindole starts from 4-bromo-2-nitrotoluene (B1266186). nih.gov This multi-step process involves the following key transformations:

Condensation of 4-bromo-2-nitrotoluene with a suitable reagent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an enamine intermediate.

Reductive cyclization of the enamine to yield the 6-bromoindole core.

This sequence provides a reliable method for obtaining the necessary 6-bromoindole precursor in good yields, which can then be subjected to regioselective iodination as described in the previous section.

Scalable Synthetic Routes for Indole Core Structures

For the practical application and further investigation of this compound, scalable synthetic routes are essential. The Leimgruber-Batcho indole synthesis is a well-established and versatile method that can be adapted for the large-scale production of substituted indoles. This methodology generally involves the condensation of a substituted o-nitrotoluene with DMF-DMA to form a β-amino-β-(o-nitrophenyl)acrylate, which is then reductively cyclized to the corresponding indole.

Advanced Catalytic Methods in this compound Synthesis

Advanced catalytic methods, including palladium-catalyzed reactions and metal-free approaches, offer powerful tools for the synthesis of complex indole structures like this compound.

Palladium-Catalyzed Cyclization and Annulation Strategies

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in indole synthesis is well-documented. datapdf.comacs.org Palladium-catalyzed reactions, such as the Heck reaction and C-H activation/annulation strategies, provide efficient pathways to construct the indole core. datapdf.com

In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions can be envisioned for the introduction of the iodo group. For instance, a palladium-catalyzed C-H iodination of 6-bromoindole could be a potential route. While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the literature, the versatility of palladium catalysis suggests its applicability. For example, the synthesis of various functionalized indoles has been achieved through palladium-catalyzed annulation of o-iodoanilines with ketones. datapdf.com

Metal-Free Approaches for Indole Ring Formation

The development of metal-free synthetic methods is of great interest due to the potential for reduced cost and toxicity. As mentioned in section 2.1.1, a metal-free approach for the regioselective C5-H direct iodination of indoles has been successfully developed. rsc.orgresearchgate.netrsc.org

This method, which utilizes molecular iodine in the presence of a base, provides a green and efficient alternative to metal-catalyzed iodination. The successful synthesis of methyl this compound-3-carboxylate using this approach highlights the potential of metal-free strategies in the synthesis of dihalogenated indoles. rsc.org The reaction is believed to proceed through an electrophilic substitution mechanism on the electron-rich indole ring.

Electrochemical Synthesis Methods for Halogenated Indoles

The electrochemical synthesis of halogenated indoles represents a modern and sustainable approach to the formation of carbon-halogen bonds. These methods offer several advantages over traditional chemical-oxidant-based halogenations, including enhanced safety, reduced chemical waste, and mild reaction conditions. By employing electrons as the primary reagent, electrochemistry provides a "green" alternative for the synthesis of complex molecules, including dihalogenated indoles such as this compound. The core principle of these methods involves the anodic oxidation of halide ions to generate reactive halogenating species in situ.

Recent advancements in electro-organic synthesis have demonstrated the feasibility of introducing both bromine and iodine onto aromatic rings through carefully controlled electrochemical processes. These techniques can be broadly categorized into direct and indirect electrolysis, both of which have been successfully applied to the halogenation of indole scaffolds.

One prominent strategy in the electrochemical halogenation of indoles is the concept of "umpolung," or the reversal of polarity of a functional group. In this context, halide anions (X⁻), which are typically nucleophilic, are oxidized at the anode to generate electrophilic halogenating species (e.g., Br⁺ or I⁺ equivalents). mdpi.com This process obviates the need for hazardous chemical oxidants that are traditionally used to achieve this transformation. mdpi.com

For instance, a facile and sustainable electrochemical protocol for the bromination of the indole C-H bond has been developed that avoids the use of transition metal catalysts and exogenous chemical oxidants. nih.gov This method utilizes a simple setup with graphite (B72142) rods as both the anode and the cathode. mdpi.comnih.gov The proposed mechanism involves the anodic oxidation of a bromide ion to a bromine cation, which then acts as an electrophile and reacts with the electron-rich indole ring. mdpi.com The process is completed by the release of a proton, and the corresponding half-reaction at the cathode is the evolution of hydrogen gas. mdpi.com

The general procedure for such an electrolysis involves combining the indole substrate with a bromide salt, such as tetrabutylammonium (B224687) bromide (nBu₄NBr), in a suitable solvent like acetonitrile (B52724) (CH₃CN) within a two-neck flask equipped with electrodes. mdpi.com A constant current is then applied to initiate the reaction. mdpi.com

Table 1: General Conditions for Electrochemical Bromination of Indole

| Parameter | Value/Condition | Source |

| Substrate | Indole | mdpi.com |

| Bromide Source | nBu₄NBr, NH₄Br | mdpi.com |

| Electrodes | Graphite Rods (Anode & Cathode) | mdpi.comnih.gov |

| Solvent | Acetonitrile (CH₃CN) | mdpi.com |

| Mode | Galvanostatic (Constant Current) | mdpi.com |

| Current | 2 mA | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Catalyst | None (Transition-metal-free) | mdpi.comnih.gov |

| Oxidant | None (Exogenous-oxidant-free) | mdpi.comnih.gov |

Similarly, electrochemical iodination can be achieved through the in situ generation of iodinating agents from simple iodide salts like potassium iodide (KI). researchgate.netresearchgate.net The anodic oxidation of iodide ions can lead to the formation of molecular iodine (I₂) or, at higher potentials, the more reactive iodonium (B1229267) ion (I⁺). researchgate.netresearchgate.net These electrophilic iodine species can then react with the indole nucleus to afford iodoindoles. researchgate.net The reactivity of the generated species can be tuned by adjusting the electrochemical potential, offering a degree of control over the iodination process. researchgate.net

While a direct electrochemical synthesis of this compound has not been specifically detailed in the literature, the principles outlined above for the individual halogenation reactions can be conceptually extended to the synthesis of such dihalogenated compounds. A potential electrochemical strategy could involve a stepwise approach:

Initial Halogenation: An initial electrochemical halogenation (either bromination or iodination) of the indole starting material would be performed. The regioselectivity of this first step would be crucial and influenced by the inherent reactivity of the indole ring and the specific reaction conditions.

Second Halogenation: The resulting monohalogenated indole would then be subjected to a second electrochemical halogenation using the other halide. The presence of the first halogen atom on the indole ring would influence the position of the second halogenation due to its electronic and steric effects.

The development of a one-pot electrochemical method for the direct synthesis of this compound would require careful optimization of the reaction parameters. This would include the selection of appropriate electrolytes and solvents, control of the electrode potential or current, and managing the relative concentrations of the bromide and iodide sources. The differing oxidation potentials of bromide and iodide ions could potentially be exploited to achieve selective and sequential halogenation in a single electrochemical cell.

Further research in this area could focus on elucidating the precise conditions required to control the regioselectivity of the dihalogenation and to maximize the yield of the desired this compound isomer. The use of advanced electrochemical techniques, such as paired electrolysis, where simultaneous useful reactions occur at both the anode and cathode, could also enhance the efficiency and sustainability of such synthetic routes. nih.gov

Reactivity and Reaction Mechanisms of 6 Bromo 5 Iodo 1h Indole

Differentiated Reactivity of Bromine and Iodine Substituents

The difference in reactivity between the iodine at the C5 position and the bromine at the C6 position is the cornerstone of the synthetic utility of 6-bromo-5-iodo-1H-indole. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond, leading to a much faster rate of oxidative addition at the C5-iodo position. This inherent difference forms the basis for both chemoselective and orthogonal functionalization strategies.

Chemoselectivity in the context of this compound refers to the ability to selectively functionalize one halogenated site while leaving the other intact. The greater reactivity of the C-I bond allows for reactions to be performed exclusively at the C5 position under carefully controlled conditions. For instance, palladium-catalyzed coupling reactions can be tuned to react preferentially with the iodo substituent by using mild reaction temperatures and specific catalyst systems.

Studies on analogous dihaloindoles, such as 5-bromo-3-iodo-indoles, have firmly established this principle. In these systems, Sonogashira coupling reactions proceed selectively at the iodo-position at room temperature, leaving the bromo-position untouched. wikipedia.org This high degree of chemoselectivity is critical for synthetic routes where the bromine atom is intended for a subsequent, different transformation.

The differential reactivity of the C5-I and C6-Br bonds provides a powerful tool for orthogonal synthesis, allowing for the stepwise introduction of different substituents onto the indole (B1671886) ring in a single synthetic sequence. This strategy, often termed sequential functionalization, involves a first reaction at the more reactive C5-iodo position, followed by a second, distinct reaction at the less reactive C6-bromo position.

This is typically achieved by modifying the reaction conditions for the second step. For example, after an initial coupling reaction at the C5-iodo position at a lower temperature, the temperature can be elevated to facilitate the reaction at the C6-bromo site. wikipedia.org This orthogonal approach allows for the synthesis of disubstituted indoles with two different appended groups, a feat that would be difficult to achieve with a symmetrical dihaloindole. This step-by-step methodology offers a high level of molecular control and is invaluable for creating diverse molecular architectures from a single starting material. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for these reactions, with its two distinct reactive handles enabling diverse and selective functionalization.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C(sp²)-C(sp²) bonds. The differentiated reactivity of this compound allows for selective and sequential Suzuki-Miyaura couplings. A reaction can first be performed at the C5-iodo position under milder conditions. Subsequently, a second Suzuki-Miyaura coupling with a different boronic acid can be carried out at the C6-bromo position, typically by increasing the reaction temperature. wikipedia.org

For instance, following a selective reaction at the C5 position, the resulting 6-bromo-5-aryl-1H-indole can be subjected to a second coupling. The choice of base and catalyst is crucial; systems like Pd(PPh₃)₄ with sodium carbonate in a DME/water solvent mixture at elevated temperatures (e.g., 80 °C) have proven effective for coupling at the less reactive bromo-position on the indole core. wikipedia.org

Table 1: Representative Conditions for Sequential Suzuki-Miyaura Coupling Data based on analogous 5-bromo-3-iodo-indole systems. wikipedia.org

| Step | Position | Coupling Partner | Catalyst | Base | Solvent | Temperature |

| 1 | C5-Iodo | Ar¹-B(OH)₂ | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ (1.5 equiv) | DME/H₂O | Room Temp - 70 °C |

| 2 | C6-Bromo | Ar²-B(OH)₂ | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ (1.5 equiv) | DME/H₂O | 80 °C |

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted aromatics. This reaction is particularly effective for the chemoselective functionalization of this compound. The reaction at the C5-iodo position can be achieved with high selectivity under very mild conditions, often at room temperature, using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). wikipedia.org

Once the alkyne is installed at the C5 position, the remaining C6-bromo group can be used as a handle for further transformations. A second Sonogashira coupling with a different alkyne can be performed by heating the reaction mixture to around 70 °C. wikipedia.org This sequential Sonogashira-Sonogashira coupling strategy allows for the synthesis of indoles bearing two distinct alkyne moieties. wikipedia.org

Table 2: Conditions for Sequential Sonogashira Coupling Data based on analogous 5-bromo-3-iodo-indole systems. wikipedia.org

| Step | Position | Coupling Partner | Catalyst System | Base | Temperature |

| 1 | C5-Iodo | R¹-C≡CH | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Et₃N/DMF | Room Temperature |

| 2 | C6-Bromo | R²-C≡CH | PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%) | Et₃N/DMF | 70 °C |

The Stille coupling, which pairs an organic halide with an organostannane reagent, is another powerful tool for C-C bond formation. While specific examples utilizing this compound are not prominently documented in the cited literature, the established principles of reactivity strongly suggest its applicability. The reaction would be expected to proceed with high chemoselectivity at the C5-iodo position under standard Stille conditions (e.g., a palladium catalyst like Pd(PPh₃)₄).

Furthermore, research has demonstrated the viability of Stille couplings on bromoindole precursors. For example, double Stille couplings on 2-bromoindoles with bis(tributylstannyl)acetylene (B1583220) have been used to synthesize dimeric indole structures. This confirms that the C-Br bond on the indole ring is a viable reaction site for this transformation. Therefore, a sequential approach involving an initial reaction at the C5-iodo position followed by a Stille coupling at the C6-bromo position is a synthetically viable, albeit less common, pathway for diversification.

Nickel-Catalyzed C-I Selective C(sp²)-C(sp³) Cross-Couplings

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound presents a unique opportunity for selective functionalization. The C-I bond is weaker and more readily undergoes oxidative addition to low-valent metal centers compared to the C-Br bond. This reactivity difference is exploited in nickel-catalyzed cross-coupling reactions to achieve selective C-I bond cleavage.

Recent advancements have established general methodologies for nickel-catalyzed C(sp²)-I selective cross-electrophile coupling (XEC) of bromo(iodo)arenes with various alkyl bromides. nih.govresearchgate.net These reactions demonstrate high selectivity for the C-I bond, leaving the C-Br bond intact for subsequent transformations. nih.gov The reaction typically employs a nickel catalyst, a ligand such as a terpyridine, and a reducing agent like zinc powder. This mild protocol is compatible with a wide array of functional groups. nih.govresearchgate.net

The utility of this selective coupling is significant, as it allows for the stepwise introduction of different substituents onto the indole core. For instance, an alkyl group can be introduced at the C5 position via the nickel-catalyzed C-I selective coupling, followed by a subsequent, different coupling reaction at the C6-bromo position.

Table 1: Nickel-Catalyzed C-I Selective Cross-Coupling of a Model Bromo(iodo)arene

| Entry | Alkyl Bromide | Product (Selective C-I Coupling) | Yield (%) |

| 1 | 1-bromobutane | 5-butyl-6-bromo-1H-indole | High |

| 2 | 2-bromopropane | 5-isopropyl-6-bromo-1H-indole | High |

| 3 | t-butyl bromide | 5-(tert-butyl)-6-bromo-1H-indole | Moderate |

Note: The yields are generalized based on the high efficiency reported for these types of reactions. nih.govresearchgate.net

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, indicate that a terpyridine-ligated Ni(I) halide complex is the key intermediate. nih.gov This complex selectively activates the alkyl bromide, and the subsequent oxidative addition to the C-I bond of the bromo(iodo)arene proceeds via one of two different pathways, which accounts for the high C-I selectivity of the reaction. nih.gov

Rhodium(III)-Catalyzed Annulation with Halogenated Indoles

Rhodium(III)-catalyzed C-H activation and annulation reactions are powerful tools for constructing complex polycyclic aromatic systems from simpler indole precursors. researchgate.netnih.gov In the context of this compound, these reactions would typically involve the activation of one of the C-H bonds of the indole ring, followed by coupling with an external reaction partner, such as an alkyne or an alkene, to build a new ring.

The presence of halogen substituents can influence the regioselectivity and efficiency of these transformations. The electronic effects of the bromine and iodine atoms can alter the acidity and reactivity of the adjacent C-H bonds. While specific examples utilizing this compound are not extensively documented, general principles of Rh(III)-catalyzed reactions on indoles can be applied. researchgate.net For instance, directing groups are often employed to control the site of C-H activation, commonly targeting the C2, C4, or C7 positions. researchgate.net A reaction involving this compound and a terminal alkyne, for example, could potentially lead to the formation of a carbazole (B46965) derivative through an intermolecular annulation process. researchgate.net

The general mechanism for these transformations involves a C-H activation step to form a rhodacycle intermediate, followed by migratory insertion of the coupling partner (e.g., alkyne) and reductive elimination to regenerate the catalyst and furnish the annulated product. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Nucleus

The indole nucleus is an electron-rich aromatic system, and it readily undergoes electrophilic aromatic substitution, with the C3 position of the pyrrole (B145914) ring being the most nucleophilic and kinetically favored site of attack. The benzene (B151609) ring is less reactive towards electrophiles.

In this compound, the two halogen atoms on the benzene ring exert a significant influence on the molecule's reactivity. Halogens are deactivating groups due to their strong inductive electron-withdrawing effect (-I effect). stackexchange.com However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the arenium ion intermediate formed during the substitution. stackexchange.comlibretexts.org

For this compound, the primary site for electrophilic attack will still overwhelmingly be the C3 position, as the pyrrole ring is much more activated than the halogen-substituted benzene ring. If forcing conditions were used to promote substitution on the benzene ring, the directing effects of the existing substituents would come into play. The C7 position is ortho to the C6-bromo group, and the C4 position is ortho to the C5-iodo group. Therefore, electrophilic attack at C4 and C7 would be favored over substitution at other positions on the carbocyclic ring.

C-H Functionalization and Activation Strategies

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules. For this compound, several C-H bonds are available for functionalization, including those at the C2, C3, C4, and C7 positions. The challenge lies in achieving regioselectivity. mdpi.com

Transition metal catalysis is often employed to achieve site-selective C-H activation. mdpi.com As mentioned in the context of rhodium catalysis, directing groups can be installed (for example, on the indole nitrogen) to direct the metal catalyst to a specific C-H bond, typically at C2 or C7. Without a directing group, functionalization of the C2 or C3 positions of the pyrrole ring is often observed. The development of methods for the regioselective functionalization of the C4, C5, C6, or C7 positions on the benzene ring of indoles is a more complex challenge due to the similar reactivity of these C-H bonds. mdpi.com Given that the C5 and C6 positions are already substituted in this compound, C-H activation strategies would likely target the C2, C3, C4, or C7 positions.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nickel-Catalyzed Cross-Coupling: As detailed in section 3.2.4, the mechanism hinges on the formation of a Ni(I) active species. nih.gov DFT calculations have elucidated two potential pathways for the selective oxidative addition to the C-I bond, which is the selectivity-determining step. This high selectivity arises from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. nih.gov

Rhodium-Catalyzed Annulation: The catalytic cycle for these reactions typically begins with a concerted metalation-deprotonation (CMD) mechanism for C-H bond cleavage, forming a five- or six-membered rhodacycle intermediate. nih.gov This is followed by coordination and insertion of the coupling partner. Subsequent steps, including reductive elimination, release the product and regenerate the active Rh(III) catalyst. Kinetic isotope effect studies often show that the C-H bond cleavage is the rate-limiting step. nih.gov

Electrophilic Aromatic Substitution: The mechanism for reactions like acylation proceeds through the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. For substitution at the C3 position of the indole, the positive charge in the intermediate can be delocalized over the C2 position and the nitrogen atom, which is a particularly stable arrangement. This explains the strong preference for C3 substitution. The stability of this intermediate dictates the regioselectivity of the reaction. youtube.com

Elucidation of Catalytic Cycles and Intermediates

The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The catalytic cycles for these transformations with this particular substrate are dictated by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The generally accepted mechanism for these cross-coupling reactions involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comyoutube.com In the case of this compound, the significant difference in bond strength between the C-I and C-Br bonds allows for high chemoselectivity. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step. rsc.org

Catalytic Cycle for Monofunctionalization at the C-5 Position:

The initial cross-coupling reaction selectively occurs at the more reactive C-5 iodine-substituted position. The catalytic cycle can be described as follows:

Oxidative Addition: The cycle commences with the oxidative addition of the C-I bond of this compound to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate where the indole moiety and the iodide are bonded to the palladium center. The C-Br bond remains intact during this process.

Transmetalation: The subsequent step involves transmetalation, where an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium(II) complex, displacing the iodide. organic-chemistry.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled as the final product, 6-bromo-5-substituted-1H-indole. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This selective functionalization at the C-5 position leaves the C-6 bromine available for a subsequent, different cross-coupling reaction, allowing for the synthesis of disubstituted indoles with different groups at the 5 and 6 positions.

Intermediates in the Catalytic Cycle:

The key intermediates in the catalytic cycle for the reaction of this compound are organopalladium complexes. The initial intermediate formed is a square planar palladium(II) species resulting from the oxidative addition of the C-I bond. Following transmetalation, a diorganopalladium(II) complex is formed, which then undergoes reductive elimination. The specific nature of the ligands on the palladium catalyst plays a crucial role in stabilizing these intermediates and influencing the efficiency of the catalytic cycle. nih.gov

| Step | Intermediate | Description |

| Oxidative Addition | (L)nPd(II)(6-bromo-1H-indol-5-yl)(I) | A palladium(II) complex formed by the insertion of Pd(0) into the C-I bond. |

| Transmetalation | (L)nPd(II)(6-bromo-1H-indol-5-yl)(R) | A diorganopalladium(II) complex where 'R' is the organic group from the coupling partner. |

| Reductive Elimination | Pd(0)(L)n | The regenerated palladium(0) catalyst ready to start a new cycle. |

L represents the ligands attached to the palladium center.

Influence of Halogenation on Reaction Kinetics

The presence and nature of halogen substituents on the indole ring have a profound effect on the kinetics of its reactions, particularly in palladium-catalyzed cross-couplings. The rate of these reactions is often dictated by the efficiency of the oxidative addition step, which is highly dependent on the carbon-halogen bond dissociation energy.

The general order of reactivity for aryl halides in oxidative addition is I > Br > Cl > F. nih.gov This trend is directly applicable to this compound, where the C-I bond is significantly more reactive than the C-Br bond. This difference in reactivity forms the basis for the chemoselective functionalization described in the previous section.

Electronic Effects:

The electronic properties of the halogen substituents influence the electron density of the indole ring and, consequently, its reactivity. Both bromine and iodine are electron-withdrawing groups through induction, which can make the aryl halide more susceptible to oxidative addition by lowering the energy of the transition state. rsc.org However, they also possess lone pairs that can be involved in resonance, which can have an opposing effect.

Steric Effects:

Steric hindrance can also play a role in reaction kinetics. However, in the case of this compound, the substituents are on the benzene ring portion of the indole, and significant steric impediment to the approach of the bulky palladium catalyst is not generally observed. The primary determinant of reactivity remains the electronic nature and bond strength of the carbon-halogen bonds. rsc.org

The following table provides a qualitative comparison of the expected relative reaction rates for different halogenated indoles in a typical palladium-catalyzed cross-coupling reaction, based on the established principles of C-X bond reactivity.

| Compound | Relative Rate of Oxidative Addition |

| 5-Iodo-1H-indole | Fastest |

| This compound (at C-5) | Fast |

| 6-Bromo-1H-indole | Slower |

| This compound (at C-6) | Slowest (after C-5 reaction) |

This kinetic differentiation is fundamental to the synthetic utility of this compound, allowing for controlled, stepwise introduction of different functionalities.

Derivatization Strategies and Complex Functionalization of 6 Bromo 5 Iodo 1h Indole

Introduction of Diverse Functional Groups via Cross-Coupling

The presence of two distinct halogen atoms on the 6-bromo-5-iodo-1H-indole scaffold—a bromine and an iodine—offers a powerful handle for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-specific introduction of a wide array of functional groups. Generally, the carbon-iodine bond is more reactive and will preferentially undergo oxidative addition to the palladium catalyst under milder conditions compared to the carbon-bromine bond. This reactivity difference is the basis for regioselective derivatization.

Table 1: Regioselective Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Position Functionalized | Product | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | C-5 | 6-bromo-5-aryl-1H-indole | High |

| Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | C-5 | 6-bromo-5-alkynyl-1H-indole | Good to High |

| Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | C-5 | 6-bromo-5-vinyl-1H-indole | Moderate to Good |

Subsequent functionalization at the C-6 position can be achieved under more forcing reaction conditions, allowing for the synthesis of di-substituted indoles with distinct functionalities at the 5 and 6 positions. For instance, a Suzuki coupling could first be performed at the C-5 position, followed by a Sonogashira or Heck coupling at the C-6 position. This stepwise approach provides a modular and highly flexible route to a diverse library of indole (B1671886) derivatives.

Construction of Poly-Substituted Indole Derivatives

Beyond the C-5 and C-6 positions, the this compound backbone allows for further substitution at other positions of the indole ring, leading to the construction of complex poly-substituted derivatives. The indole nitrogen (N-1) can be readily alkylated or arylated under basic conditions. Furthermore, electrophilic substitution reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, can introduce functional groups at the C-3 position, which is electronically activated.

The strategic combination of these reactions allows for the synthesis of indoles with substituents at multiple positions. For example, after a sequential cross-coupling at C-5 and C-6, the indole nitrogen could be protected or functionalized, followed by the introduction of a substituent at C-3. This systematic approach is invaluable for creating a wide range of structurally diverse molecules for various applications.

Table 2: Stepwise Synthesis of a Poly-substituted Indole Derivative

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | 6-bromo-5-phenyl-1H-indole |

| 2 | Sonogashira Coupling | Ethynyltrimethylsilane, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 5-phenyl-6-(trimethylsilylethynyl)-1H-indole |

| 3 | N-Alkylation | Methyl iodide, NaH, DMF, 0°C to rt | 1-methyl-5-phenyl-6-(trimethylsilylethynyl)-1H-indole |

| 4 | C-3 Formylation | POCl₃, DMF, 0°C to rt | 1-methyl-5-phenyl-6-(trimethylsilylethynyl)-1H-indole-3-carbaldehyde |

Synthesis of Fused Heterocyclic Systems Utilizing this compound

The functional groups introduced onto the this compound core can be further manipulated to construct fused heterocyclic systems. These complex, multi-ring structures are often found in natural products and pharmaceutically active compounds. For instance, an ortho-functionalized aryl group introduced at the C-5 position via a Suzuki coupling can undergo an intramolecular cyclization to form a new heterocyclic ring fused to the indole core.

Similarly, an alkynyl group at C-5 and a suitable functional group at C-4 (if present) or on a substituent at N-1 could participate in intramolecular annulation reactions to build novel fused systems. The bromo group at the C-6 position can also be a key player in such cyclization strategies, for example, through intramolecular Heck reactions. These strategies significantly expand the molecular diversity that can be achieved from this versatile starting material.

Generation of Analogues for Structure-Activity Relationship (SAR) Studies

In the field of drug discovery, the systematic modification of a lead compound's structure is crucial for optimizing its biological activity and pharmacokinetic properties. This compound is an excellent scaffold for generating analogues for SAR studies due to the ability to selectively and sequentially introduce a wide variety of substituents at the C-5 and C-6 positions.

By creating a library of compounds with different aryl, heteroaryl, alkyl, or alkynyl groups at these positions, researchers can systematically probe the steric and electronic requirements of a biological target. The data obtained from these studies can provide valuable insights into the binding mode of the indole derivatives and guide the design of more potent and selective therapeutic agents. The modularity of the synthetic routes starting from this compound makes it a highly valuable tool in medicinal chemistry.

Applications in Advanced Chemical Synthesis and Materials Science

6-Bromo-5-Iodo-1H-Indole as a Versatile Synthetic Building Block

The strategic placement of both a bromine and an iodine atom on the indole (B1671886) scaffold makes this compound a highly valuable and versatile building block in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential functionalization through various cross-coupling reactions. This regioselective reactivity is a key feature that enables the synthesis of intricate molecular structures.

The distinct electronic and steric environments of the bromo and iodo substituents on the 6- and 5-positions, respectively, allow for controlled, stepwise introduction of different functionalities. This characteristic is particularly advantageous in the synthesis of polysubstituted indoles, which are core structures in many biologically active compounds.

A notable example of its utility is in the preparation of derivatives such as methyl this compound-3-carboxylate. The synthesis of this compound has been reported, and its structure confirmed through comprehensive spectroscopic analysis. rsc.org

Below is a table summarizing the characterization data for methyl this compound-3-carboxylate:

| Property | Value |

| Melting Point | 205-206 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 12.12 (s, 1H), 8.51 (s, 1H), 8.12 (d, J = 2.9 Hz, 1H), 7.87 (s, 1H), 3.81 (s, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ | 139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8 |

| **IR (cm⁻¹) ** | 3649, 1709, 1508, 1360, 1220, 1092, 529 |

| HRMS (ESI) m/z [M+H]⁺ | Calculated: 379.8778; Found: 379.8777 |

This data is for a derivative of the primary compound of interest but illustrates the potential for creating functionalized molecules from the this compound scaffold. rsc.org

While direct applications of this compound in the total synthesis of natural products are not yet widely documented, its potential is significant. Many marine and terrestrial natural products feature complex, substituted indole cores. The ability to selectively introduce different groups at the 5- and 6-positions of the indole ring using this building block opens up new avenues for the synthesis and structural modification of these natural products and their analogs. This could lead to the development of novel compounds with enhanced or modified biological activities.

Utility in Pharmaceutical Intermediate Synthesis Research

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. ajchem-b.comresearchgate.netresearchgate.net Dihalogenated indoles, such as this compound, serve as key intermediates in the synthesis of potential therapeutic agents.

The presence of two distinct halogen atoms allows for a modular approach to drug design. For instance, one halogen can be used as a handle for a specific chemical transformation to build a part of the molecule, while the other remains available for subsequent modifications to fine-tune the compound's properties. This strategic approach is crucial in the development of new bioactive compounds with improved efficacy and selectivity. Indole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial and antibiotic-enhancing properties. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound core can be elaborated through sequential cross-coupling reactions to introduce various pharmacophoric elements at specific positions. This allows for the systematic exploration of the chemical space around the indole scaffold to identify potent and selective ligands for various biological targets. The development of indole-based inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase highlights the importance of substituted indoles in constructing effective pharmacophores. nih.gov

Application in Materials Science Research

The application of this compound in materials science is a developing area of research. The indole nucleus itself has been incorporated into organic materials due to its electronic properties. The ability to introduce different substituents at the 5- and 6-positions through the bromo and iodo handles could allow for the tuning of the electronic and photophysical properties of indole-containing materials. This could lead to the development of novel organic semiconductors, dyes, or sensors with tailored characteristics. While specific research on this compound in this field is not yet prominent, the versatility of dihalogenated aromatic compounds in the synthesis of functional organic materials suggests a promising future for this compound.

Precursor for Organic Electronic Materials

The development of novel organic electronic materials is a cornerstone of next-generation display, lighting, and photovoltaic technologies. The performance of these materials is intrinsically linked to their molecular structure, particularly the extent of π-conjugation and the electronic nature of the constituent aromatic units. This compound serves as an exemplary precursor for the synthesis of tailored organic semiconductors due to the differential reactivity of its carbon-halogen bonds.

The carbon-iodine (C-I) bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, compared to the more stable carbon-bromine (C-B) bond. This difference in reactivity allows for a stepwise and site-selective introduction of various aromatic and acetylenic groups onto the indole core. For instance, a Sonogashira coupling can be selectively performed at the 5-position (iodine) to introduce an alkyne moiety, followed by a subsequent Suzuki coupling at the 6-position (bromine) to append an aryl group. This orthogonal reactivity is critical for the construction of complex, non-symmetrical conjugated molecules with precisely controlled electronic properties.

This stepwise functionalization enables the synthesis of donor-acceptor (D-A) type structures, which are fundamental to many organic electronic devices. The electron-rich indole nucleus can act as a donor unit, and through sequential cross-coupling reactions, various electron-accepting moieties can be attached at the 5- and 6-positions. This molecular engineering allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is essential for optimizing charge injection, transport, and recombination in electronic devices.

Below is an interactive data table summarizing the typical bond dissociation energies and relative reactivities in palladium-catalyzed cross-coupling reactions, illustrating the basis for the selective functionalization of this compound.

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Pd-catalyzed Cross-Coupling |

| C-I | ~51 | Highest |

| C-Br | ~71 | Intermediate |

| C-Cl | ~81 | Lower |

| C-H | ~99 | Lowest (requires directing groups for activation) |

This table provides generalized data to illustrate the concept of differential reactivity.

Development of Indole-Based Dyes and Pigments

The indole scaffold is a key component in a multitude of natural and synthetic dyes and pigments, prized for its contribution to color and photophysical properties. The strategic functionalization of the indole ring system allows for the creation of a diverse palette of colors with high molar absorptivity and fluorescence quantum yields. This compound is a particularly useful starting material for the synthesis of novel indole-based chromophores.

The introduction of electron-donating and electron-withdrawing groups at specific positions on the indole ring can be used to modulate the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its absorption and emission wavelengths. The sequential functionalization of the 5- and 6-positions of this compound with various auxochromic and chromophoric groups enables the systematic tuning of the dye's color from the visible to the near-infrared region of the electromagnetic spectrum.

For example, the introduction of a strong electron-donating group, such as a diarylamine, at the 5-position via a Buchwald-Hartwig amination (following a borylation or other transformation of the iodo group) and an electron-withdrawing group, such as a cyano or dicyanovinyl group, at the 6-position via a Suzuki or Heck reaction at the bromo position, would create a powerful push-pull system. This molecular architecture is known to result in intense absorption bands at longer wavelengths and can lead to materials with significant solvatochromism, where the color changes with the polarity of the solvent.

The research findings on related halogenated indole derivatives suggest that the versatility of cross-coupling reactions provides a powerful toolkit for the synthesis of a wide array of dyes and pigments. The ability to introduce different functionalities in a controlled manner is key to developing new colorants for applications in textiles, printing, and advanced materials such as those used in dye-sensitized solar cells (DSSCs).

OLED Intermediate Chemistry

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. The efficiency, color purity, and operational lifetime of an OLED are critically dependent on the properties of the organic materials used in its emissive and charge-transporting layers. Indole derivatives are attractive candidates for use in OLEDs due to their good charge-transporting properties and high thermal stability. This compound is a valuable intermediate for the synthesis of novel host and hole-transporting materials (HTMs) for OLEDs. rsc.orgnih.govnih.gov

In the architecture of an OLED, the hole-transporting layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer. Materials used in the HTL must possess appropriate HOMO energy levels for efficient hole injection and high hole mobility. The indole nucleus, being electron-rich, is a suitable core for designing HTMs. By functionalizing the 5- and 6-positions of this compound with aromatic amines, such as triphenylamine (B166846) or carbazole (B46965) moieties, it is possible to synthesize materials with extended π-conjugation and excellent hole-transporting capabilities. nih.gov The stepwise functionalization allows for the creation of dendritic or star-shaped molecules, which can lead to amorphous thin films with high glass transition temperatures, a desirable property for long-lasting OLED devices.

Furthermore, the indole scaffold can be incorporated into host materials for phosphorescent OLEDs (PhOLEDs). Host materials need to have a high triplet energy to effectively confine the triplet excitons of the phosphorescent guest emitter. The triplet energy of an indole-based host can be tuned by judiciously selecting the substituents at the 5- and 6-positions. The introduction of bulky, rigid groups can help to minimize intermolecular interactions and maintain a high triplet energy level. The synthetic flexibility offered by this compound allows for the systematic exploration of structure-property relationships in the design of new host materials.

The table below presents a hypothetical design of an OLED hole-transporting material derived from this compound, illustrating the potential for molecular engineering.

| Starting Material | Functionalization at C5 (via C-I) | Functionalization at C6 (via C-B) | Potential Application |

| This compound | Suzuki coupling with 4-(diphenylamino)phenylboronic acid | Suzuki coupling with 9-phenyl-9H-carbazole-3-boronic acid | Hole-Transporting Material (HTM) for OLEDs |

This strategic approach to molecular design, enabled by the unique reactivity of this compound, underscores its importance as a key intermediate in the ongoing development of advanced materials for organic electronics and photonics.

Computational and Theoretical Chemistry Studies of 6 Bromo 5 Iodo 1h Indole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular properties of 6-bromo-5-iodo-1H-indole, which are governed by the arrangement of its electrons. Density Functional Theory (DFT) is a common and effective method for such investigations, providing a balance between computational cost and accuracy.

A typical DFT study of this molecule would begin with geometry optimization, calculating the most stable three-dimensional arrangement of its atoms. Using a basis set such as 6-311++G(d,p), the electronic properties would be determined. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyrrole (B145914) ring and the halogen atoms, indicating regions susceptible to electrophilic attack or capable of forming halogen bonds. The distribution of electron density would be significantly influenced by the inductive and resonance effects of the bromine and iodine substituents.

Table 1: Illustrative Electronic Properties Calculable for this compound using DFT

| Calculated Parameter | Theoretical Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO Energy | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Estimates the partial charge on each atom, helping to identify reactive sites. |

Prediction of Reactivity and Regioselectivity through Computational Models

Building upon the electronic structure calculations, computational models can predict how this compound will behave in chemical reactions. Reactivity descriptors, derived from DFT calculations, are instrumental in this regard. Fukui functions, for instance, would be calculated to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, the positions on the indole (B1671886) ring (C2, C3, C4, C7) and the halogen-bearing carbons (C5, C6) would be analyzed. The indole ring is inherently electron-rich and typically undergoes electrophilic substitution, with the C3 position being the most common site of attack. However, the presence of the bulky and electron-withdrawing halogen atoms at the C5 and C6 positions would modulate this reactivity. Computational models would be essential to predict whether electrophilic attack would still favor the pyrrole ring or if reactions at the benzene (B151609) ring become more feasible.

Regioselectivity in reactions like metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) could also be predicted. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in such reactions. Computational models simulating the oxidative addition step could quantify the activation energy barriers for breaking the C-I versus the C-Br bond, thereby predicting that reactions would selectively occur at the C5-iodo position under appropriate conditions.

Mechanistic Insights from Density Functional Theory (DFT)

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For a reaction involving this compound, DFT calculations can map the entire reaction pathway, identifying transition states, intermediates, and their corresponding energies.

For example, in a hypothetical N-alkylation reaction, DFT could be used to model the reaction coordinate. This would involve calculating the energy of the system as the reactant (indole), the alkylating agent, and a base approach each other. The calculations would reveal the structure of the transition state—the highest energy point along the reaction pathway—and the activation energy required to reach it. This provides a quantitative measure of the reaction's feasibility and rate.

Similarly, for more complex transformations, such as a gold-catalyzed cyclization or annulation reaction, DFT can be used to compare different plausible mechanisms. By calculating the energy profiles for each potential pathway, researchers can determine the most energetically favorable route, explaining why a particular product is formed. These studies provide deep mechanistic understanding that is often difficult to obtain through experimental means alone.

Molecular Docking Investigations of Indole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (a ligand) binds to a protein target.

In a hypothetical study, this compound could be investigated as a potential inhibitor for a specific enzyme, for example, a protein kinase. The first step would be to obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). Using docking software, the optimized 3D structure of the indole derivative would be placed into the active site of the enzyme.

The software would then explore various binding poses and score them based on a function that estimates the binding affinity (e.g., in kcal/mol). The results would identify the most likely binding mode and the key interactions stabilizing the complex. For this compound, interactions could include hydrogen bonding between the indole N-H group and polar residues, hydrophobic interactions between the indole ring and nonpolar residues, and potentially halogen bonding involving the bromine or iodine atoms with electron-donating residues in the active site. These insights are crucial for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its binding affinity and selectivity.

Table 2: Example of a Hypothetical Molecular Docking Result for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase (e.g., VEGFR-2) | -8.5 | Asp1046, Cys919, Leu840, Ala866 | Hydrogen Bond, Halogen Bond, Hydrophobic, Pi-Alkyl |

| NADPH Oxidase 2 (NOX2) | -7.9 | Tyr324, Pro339, Thr393 | Hydrophobic, Pi-Alkyl |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies

The precise and efficient synthesis of 6-bromo-5-iodo-1H-indole remains a primary challenge. While classical indole (B1671886) syntheses like the Fischer and Gassman methods exist, they often lack the regiocontrol needed for such a specific substitution pattern and may require harsh conditions or unavailable starting materials. luc.edu Future research must therefore focus on modern, selective, and high-yielding synthetic strategies.

Key opportunities lie in the late-stage functionalization of pre-formed indole scaffolds. Methodologies based on transition-metal-catalyzed C-H activation and functionalization offer a direct route to introduce halogen atoms with high selectivity, avoiding the multi-step processes of traditional methods. researchgate.net Another promising avenue is the development of enzymatic halogenation, where engineered halogenase enzymes could provide unparalleled regioselectivity for introducing bromine and iodine onto the indole ring under environmentally benign conditions. nih.govnih.gov

A comparative overview of potential synthetic paradigms is presented below.

| Method | Key Features | Potential Advantages | Challenges |

| Classical Synthesis (e.g., Fischer) | Multi-step process starting from substituted anilines or arylhydrazones. luc.edu | Well-established principles. | Poor regioselectivity for di-halogenation; harsh conditions; limited starting material availability. |

| Sequential Halogenation | Stepwise introduction of iodine and bromine onto an indole core using reagents like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS). | Straightforward concept. | Controlling regioselectivity; potential for over-halogenation; separation of isomers. |

| Directed C-H Functionalization | Use of a directing group on the indole nitrogen to guide transition-metal catalysts for selective C-H halogenation at the C5 and C6 positions. researchgate.net | High regioselectivity; atom economy. | Requires development of suitable directing groups and catalytic systems; potential for catalyst poisoning. |

| Enzymatic Halogenation | Biocatalytic approach using engineered FADH2-dependent halogenases to install halogens at specific sites. nih.gov | Exceptional selectivity; green and mild reaction conditions. | Enzyme development and optimization required; substrate scope limitations. |

Exploration of Undiscovered Reactivity Patterns

The this compound molecule possesses multiple reactive sites, offering a rich landscape for chemical exploration. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is of paramount importance. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy.

This reactivity difference opens the door for selective and sequential functionalization. For instance, a Sonogashira coupling could be performed selectively at the C5-I position, leaving the C6-Br position intact for a subsequent, different coupling reaction like a Suzuki or Buchwald-Hartwig amination. nih.gov This stepwise approach would allow for the controlled and predictable assembly of complex, highly functionalized indole derivatives that are otherwise difficult to access.

Beyond the halogenated sites, the indole core itself presents further opportunities. The indole N-H can be readily alkylated or arylated, while the electron-rich C3 position is a prime site for electrophilic substitution. nih.govnih.gov Future studies should investigate how the strong electron-withdrawing and steric effects of the adjacent halogens modulate the reactivity of these traditional sites. It is plausible that these halogens could alter the typical reaction pathways, leading to novel chemical transformations.

| Potential Reaction Site | Type of Reaction | Potential Reagents | Expected Outcome |

| C5-Iodine | Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) | Terminal alkynes, boronic acids with Pd catalyst | Selective formation of a C-C bond at the C5 position. |

| C6-Bromine | Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Heck) | Amines, alkenes with Pd catalyst | Functionalization at the C6 position, subsequent to C5 reaction. |

| N1-Hydrogen | N-Alkylation / N-Arylation | Alkyl halides, aryl boronic acids with base or Cu catalyst | Attachment of various substituents to the indole nitrogen. nih.gov |

| C3-Hydrogen | Electrophilic Substitution (e.g., Vilsmeier-Haack) | POCl₃, DMF | Introduction of a formyl group at the C3 position. |

Advanced Applications in Interdisciplinary Fields

The unique structure of this compound makes it a highly attractive scaffold for applications in medicinal chemistry, chemical biology, and materials science. epfl.ch

In medicinal chemistry , halogen atoms are known to significantly enhance the pharmacological properties of drug candidates by improving potency, modulating metabolic stability, and participating in halogen bonding—a specific type of non-covalent interaction with biological targets like proteins. acs.orgnih.gov The di-halogenated core of this compound could serve as the foundation for developing novel inhibitors for enzymes such as kinases or as ligands for various receptors. nih.gov The two halogen sites provide handles for creating libraries of derivatives for structure-activity relationship (SAR) studies.

In materials science , polyhalogenated aromatic compounds are valuable in the design of organic electronics. The heavy bromine and iodine atoms can influence molecular packing in the solid state and tune the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule. This could lead to applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as components in organic light-emitting diodes (OLEDs).

| Field | Specific Application | Rationale Based on Molecular Structure |

| Medicinal Chemistry | Kinase Inhibitors, GPCR Ligands | Indole is a privileged scaffold. nih.gov Halogens can form halogen bonds in protein active sites, enhancing binding affinity and selectivity. acs.org |

| Chemical Biology | Molecular Probes | The scaffold can be functionalized with fluorescent tags or biotin via cross-coupling at the halogen sites for use in biological imaging or target identification. |

| Organic Materials | Organic Semiconductors | Halogenation influences frontier molecular orbital energies and intermolecular interactions, which are critical for charge transport properties. |

| Agrochemicals | Herbicides, Fungicides | The indole nucleus is present in many agrochemicals; halogenation often enhances biological activity and environmental persistence. |

Integration of Computational Design in Synthetic Pathways

Computational chemistry offers powerful tools to accelerate the research and development of this compound. By using computational models, researchers can predict properties and reaction outcomes, thereby saving significant time and resources in the laboratory.

Density Functional Theory (DFT) calculations can be employed to:

Predict the regioselectivity of synthetic reactions, such as identifying the most likely sites for C-H functionalization or electrophilic attack.

Model the transition states of catalytic cycles to understand the differential reactivity of the C-I and C-Br bonds, allowing for the optimization of conditions for selective cross-coupling reactions. acs.org

Calculate the electronic properties (e.g., HOMO/LUMO levels) of designed derivatives to screen for promising candidates for materials science applications.

Molecular docking and other structure-based design techniques can be used to:

Virtually screen libraries of derivatives based on this compound against the active sites of therapeutic protein targets. nih.gov

Predict and analyze key interactions, such as halogen bonds, between a ligand and its receptor, guiding the design of more potent and selective drug candidates. nih.gov

| Computational Method | Objective | Potential Impact on Research |

| Density Functional Theory (DFT) | Predict reaction regioselectivity and model transition states. | Guide the design of efficient and selective synthetic routes; reduce experimental trial-and-error. |

| Molecular Docking | Simulate the binding of derivatives to protein targets. | Prioritize the synthesis of compounds with the highest predicted biological activity; accelerate drug discovery. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | Predict the activity of unsynthesized compounds and guide the design of more potent analogues. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the molecule in different environments (e.g., bound to a protein). | Provide insights into binding stability and the role of conformational changes in biological function. |

Q & A

Q. What are the standard synthetic routes for 6-bromo-5-iodo-1H-indole, and how can reaction efficiency be optimized?

The synthesis of halogenated indoles typically involves sequential halogenation or transition-metal-catalyzed cross-coupling reactions. For this compound, a plausible route starts with 5-bromo-1H-indole, followed by regioselective iodination at the 5-position using N-iodosuccinimide (NIS) under acidic conditions. Optimization strategies include:

- Catalyst screening : CuI or Pd catalysts for halogen retention during coupling steps .

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 enhance reaction homogeneity and yield .

- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .

- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Key for confirming substitution patterns. For example, indole H2 and H3 protons resonate at δ 6.4–7.3 ppm, while bromine/iodine substituents deshield adjacent carbons (δ 110–135 ppm in 13C NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C8H5BrIN: calc. 336.84) .

- X-ray crystallography : Resolves ambiguities in regiochemistry using programs like SHELXL or OLEX2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in X-ray data (e.g., thermal parameters or occupancy factors) require:

- Multi-software validation : Cross-check refinement results between SHELXL (for small-molecule precision) and OLEX2 (for visualization of electron density maps) .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Hydrogen bonding analysis : Verify intermolecular interactions (e.g., N–H···O) to confirm packing consistency .

Q. What strategies address low yields in Sonogashira coupling reactions for iodo-substituted indoles?

Iodoindoles often exhibit steric hindrance. To improve yields:

- Pre-activation : Use Pd(PPh3)4/CuI systems to enhance oxidative addition .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and minimizes decomposition .

- Protecting groups : Temporarily mask reactive sites (e.g., N-alkylation with butyl/benzyl groups) to direct coupling .

Q. How does the electronic effect of bromine/iodine substituents influence indole reactivity in medicinal chemistry?

- Electrophilic substitution : Iodine’s polarizability enhances halogen bonding in enzyme pockets (e.g., kinase inhibition) .

- Steric effects : Bromine at C6 restricts rotation, stabilizing planar conformations critical for receptor binding .

- Metabolic stability : Heavy halogens (Br/I) reduce CYP450-mediated oxidation, improving pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for halogenated indoles?

- Solvent effects : CDCl3 vs. DMSO-d6 shifts proton signals (e.g., H2 indole proton δ 7.1 vs. 7.4) .

- Substituent proximity : Bromine at C6 deshields H4 (δ 7.7–7.8 ppm), while iodine at C5 affects H6 (δ 7.2–7.3 ppm) .

- Validation : Compare experimental data with computational models (DFT calculations) .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.